REACTION_CXSMILES
|
Br[C:2]([CH3:8])([CH3:7])[C:3](OC)=[O:4].[NH2:9][C:10](N)=[S:11].C([OH:17])CCC>>[CH3:8][C:2]1([CH3:7])[S:11][C:10](=[O:17])[NH:9][C:3]1=[O:4]
|
Name
|
|
Quantity
|
41.4 mmol
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OC)(C)C
|
Name
|
|
Quantity
|
4.56 mmol
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 110° C. for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated to dryness
|
Type
|
TEMPERATURE
|
Details
|
HCl (2N, 120 mL) and then heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The ethanol is evaporated off
|
Type
|
ADDITION
|
Details
|
the mixture is diluted with water (120 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with AcOEt
|
Type
|
WASH
|
Details
|
The organic phase is washed with saturated NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The crystals obtained
|
Type
|
WASH
|
Details
|
are washed with pentane
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |